molecular formula C13H15N3O2 B12618353 N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide CAS No. 918871-71-3

N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide

Cat. No.: B12618353
CAS No.: 918871-71-3
M. Wt: 245.28 g/mol
InChI Key: RGJMRNJEHINADD-UHFFFAOYSA-N
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Description

N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide is a chemical compound with the molecular formula C13H15N3O2 This compound is known for its unique structure, which includes an aminobutynyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobut-2-yn-1-amine with benzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminobutynyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or aminobutynyl derivatives.

Scientific Research Applications

N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide is unique due to its specific aminobutynyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

918871-71-3

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[2-(4-aminobut-2-ynylamino)-2-oxoethyl]benzamide

InChI

InChI=1S/C13H15N3O2/c14-8-4-5-9-15-12(17)10-16-13(18)11-6-2-1-3-7-11/h1-3,6-7H,8-10,14H2,(H,15,17)(H,16,18)

InChI Key

RGJMRNJEHINADD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC#CCN

Origin of Product

United States

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